molecular formula C19H18N4O4S B12031875 2-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenyl acetate

2-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenyl acetate

Cat. No.: B12031875
M. Wt: 398.4 g/mol
InChI Key: NXJIWLOPDVWCKD-RGVLZGJSSA-N
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Description

2-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenyl acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, methoxy groups, and a sulfanyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenyl acetate typically involves the condensation of an aldehyde or ketone with a primary amine. For instance, a mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol can be stirred at room temperature to yield the desired imine compound . The reaction conditions often include mild temperatures and the use of methanol as a solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and sulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenyl acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the STAT3 pathway, which is involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenyl acetate is unique due to its combination of a triazole ring, methoxy groups, and a sulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[3-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenyl] acetate

InChI

InChI=1S/C19H18N4O4S/c1-12(24)27-16-8-7-13(9-17(16)26-3)11-20-23-18(21-22-19(23)28)14-5-4-6-15(10-14)25-2/h4-11H,1-3H3,(H,22,28)/b20-11+

InChI Key

NXJIWLOPDVWCKD-RGVLZGJSSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

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